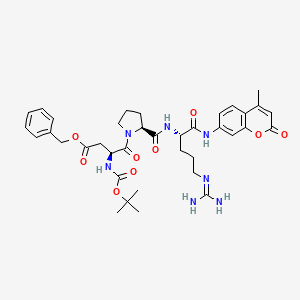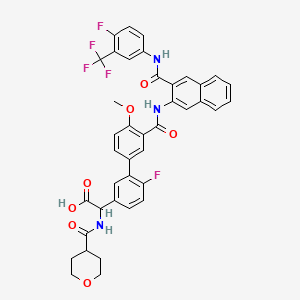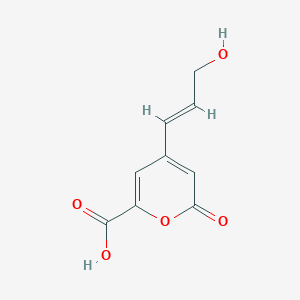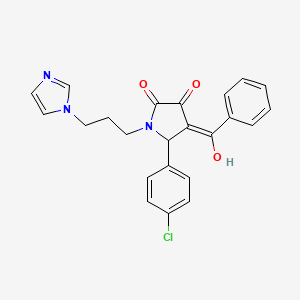
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p53-MDM2-IN-1 is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 (MDM2). This interaction is crucial in the regulation of the cell cycle and apoptosis, making p53-MDM2-IN-1 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p53-MDM2-IN-1 typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of p53-MDM2-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
p53-MDM2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of p53-MDM2-IN-1, each with unique properties that may enhance its therapeutic potential .
Scientific Research Applications
p53-MDM2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of disrupting these interactions.
Biology: Helps in understanding the role of p53 and MDM2 in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with p53 mutations or overexpression of MDM2.
Industry: Utilized in the development of new cancer therapies and in drug screening assays.
Mechanism of Action
p53-MDM2-IN-1 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing MDM2 from ubiquitinating and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53 signaling pathway and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3a: Another small-molecule inhibitor that disrupts the p53-MDM2 interaction.
RG7112: A clinical-stage MDM2 inhibitor with a similar mechanism of action.
MI-77301: A potent MDM2 inhibitor with high specificity for the p53-MDM2 interaction.
Uniqueness
p53-MDM2-IN-1 is unique due to its high binding affinity and specificity for the p53-MDM2 interaction, making it a promising candidate for targeted cancer therapy. Its ability to stabilize and activate p53 sets it apart from other compounds in its class .
Properties
Molecular Formula |
C23H20ClN3O3 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20ClN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+ |
InChI Key |
JBSITHXZPKMWGY-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


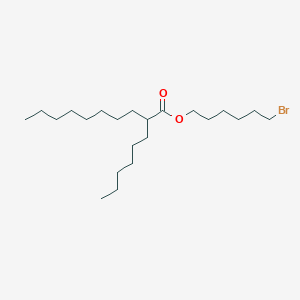
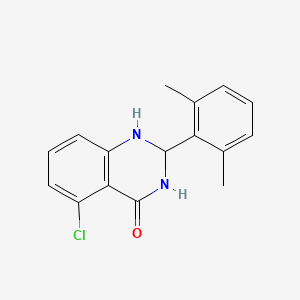
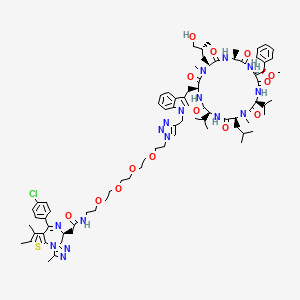
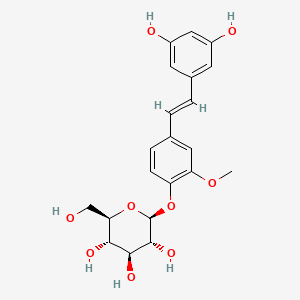

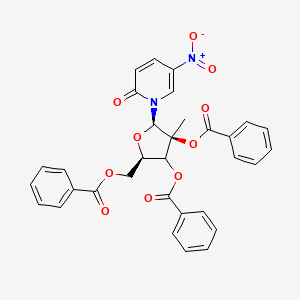
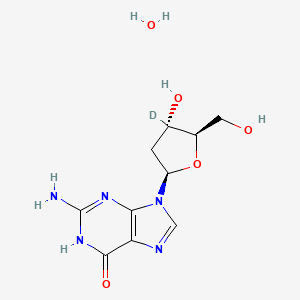
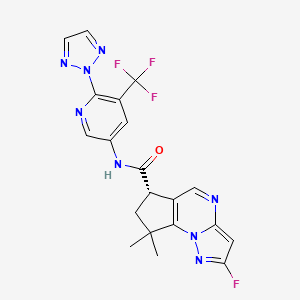
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
